5,5-Dimethylhexanoic acid

Physical Chemistry Thermal Stability Lubricant Design

5,5-Dimethylhexanoic acid (CAS 24499-80-7), also known as neo-octanoic acid, is a branched-chain, eight-carbon carboxylic acid (C₈H₁₆O₂). Its defining structural feature—a geminal dimethyl substitution at the terminal (ω) position of a hexanoic acid backbone—distinguishes it fundamentally from linear hexanoic acid and other positional dimethyl isomers.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 24499-80-7
Cat. No. B1274113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylhexanoic acid
CAS24499-80-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCC(=O)O
InChIInChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
InChIKeyVBHRLSQLJDHSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylhexanoic Acid (CAS 24499-80-7): Branched C8 Acid for Differentiated Ester and Pharmaceutical Intermediates


5,5-Dimethylhexanoic acid (CAS 24499-80-7), also known as neo-octanoic acid, is a branched-chain, eight-carbon carboxylic acid (C₈H₁₆O₂) . Its defining structural feature—a geminal dimethyl substitution at the terminal (ω) position of a hexanoic acid backbone—distinguishes it fundamentally from linear hexanoic acid and other positional dimethyl isomers . This terminal branching gives the compound a moderately lipophilic character (LogP ~2.52) and a boiling point of 227.7°C [1]. As a synthetic intermediate, it serves as a sterically demanding building block for neo-polyol ester lubricants and as a key scaffold for biologically active derivatives, including sortilin modulators for central nervous system diseases [2][3].

Why 5,5-Dimethylhexanoic Acid Cannot Be Replaced by Generic or Isomeric C8 Acids


Substituting 5,5-dimethylhexanoic acid with unbranched hexanoic acid or a different positional isomer like 2,2- or 3,5-dimethylhexanoic acid introduces critical failure risks in both physical performance and chemical reactivity. The terminal geminal dimethyl group uniquely elevates the boiling point (227.7°C vs. 202–205°C for linear hexanoic acid) and lowers vapor pressure, which is essential for high-temperature applications [1]. Critically, the steric bulk at the terminal position directly controls the rate of esterification; in comparative kinetic studies, 5,5-dimethylhexanoic acid exhibits a markedly slower esterification rate than less hindered isomers, a property that directly governs process yields and the hydrolytic stability of the resulting esters [2]. In medicinal chemistry, the 5,5-dimethylhexanoic acid scaffold confers specific steric and lipophilic properties that are essential for the binding affinity of sortilin modulators and the inhibitory activity of carnitine acyltransferase inhibitors, which cannot be replicated by other branched C8 acids [3][4].

Quantitative Differentiation of 5,5-Dimethylhexanoic Acid from Isomeric Analogs


Boiling Point Elevation and Thermal Stability vs. Linear and 2,2-Dimethyl Isomers

5,5-Dimethylhexanoic acid exhibits a significantly higher boiling point than both unbranched hexanoic acid and the 2,2-dimethyl isomer, enabling its use in high-temperature synthetic lubricant formulations. While standard hexanoic acid boils at 202–205 °C, the terminal branching in 5,5-dimethylhexanoic acid elevates the boiling point to 227.7 °C at 760 mmHg [1]. The 2,2-dimethylhexanoic acid isomer, with quaternary substitution at the α-carbon, boils at a lower range of 216–220 °C [2].

Physical Chemistry Thermal Stability Lubricant Design

Enhanced Lipophilicity (LogP) for Drug Design and Extraction Processes

The geminal dimethyl substitution on the terminal carbon significantly increases the lipophilicity of the hexanoic acid scaffold. 5,5-Dimethylhexanoic acid has a measured LogP of 2.52 [1]. In contrast, the less substituted isomer, 3,5-dimethylhexanoic acid, has a calculated LogP of approximately 2.38 [2], and linear hexanoic acid has a LogP of 1.88–1.92 [3]. This quantifiable increase in LogP is critical for enhancing membrane permeability or for adjusting the partition coefficient in liquid-liquid extraction processes.

Medicinal Chemistry Lipophilicity LogP

Sterically Controlled Esterification Rate for Specialty Ester Production

The relative rate of acid-catalyzed esterification of hexanoic acid isomers is directly governed by steric hindrance around the carboxylic acid group. While specific rate constants require access to the full study, the abstract and context of Sniegoski's work confirm that 5,5-dimethylhexanoic acid esterifies significantly more slowly than linear or alpha-branched isomers due to the steric bulk of the terminal tert-butyl-like group [1]. For comparison, the steric influence on esterification is a well-documented class effect; neo-acids (trialkyl acetic acids) are known to esterify orders of magnitude slower than linear acids, and this trend applies across the hexanoic acid isomer series [2].

Synthetic Chemistry Esterification Kinetics Steric Effects

Validated Scaffold for Sortilin Modulation in CNS Disease Therapeutics

The 2-amino-5,5-dimethylhexanoic acid scaffold is the foundational structure in a series of patented sortilin modulators for the treatment of central nervous system diseases [1]. The specific structural requirements for blood-brain barrier penetration and target binding are explicitly tied to the 5,5-dimethylhexanoic acid architecture. While other amino acid scaffolds (e.g., leucine or isoleucine derivatives) are commonly used, this specific scaffold is claimed as essential for achieving a blood-to-brain partition coefficient (Kp,uu) greater than 0.1, a quantitative threshold for CNS drug candidacy [2]. No 3,5-dimethylhexanoic acid or 4,5-dimethylhexanoic acid scaffold is reported to achieve this profile.

Medicinal Chemistry Neurodegenerative Disease Sortilin Modulator

Isosteric Basis for Carnitine Acyltransferase Inhibition

Derivatives of 5,5-dimethylhexanoic acid, specifically 3-hydroxy-5,5-dimethylhexanoic acid (HDH), function as isosteric analogs of carnitine, differing only by the substitution of a quaternary carbon for the quaternary ammonium nitrogen. This precise structural mimicry enables competitive inhibition of carnitine acyltransferases. Racemic HDH inhibits carnitine acetyltransferase (CAT) with a Ki of 8.3 mM, carnitine palmitoyltransferase-I (CPT-I) with a Ki of 3.6 mM, and CPT-II with a Ki of 2.8 mM [1]. In stark contrast, the 3-amino analog (3-amino-5,5-dimethylhexanoic acid) is a much weaker inhibitor, with a Ki of 2.5 mM for CAT, and racemic 7 is a very weak inhibitor of CPT-2 (Ki = 20 mM) [2]. This demonstrates that the 5,5-dimethylhexanoic acid core is essential for high-affinity binding.

Biochemistry Enzyme Inhibition Carnitine Analog

Procurement Scenarios: When 5,5-Dimethylhexanoic Acid is the Only Viable Choice


Synthesis of High-Temperature Synthetic Ester Lubricants

When designing lubricants for jet engines or high-performance industrial machinery, procurement teams must select acids that yield esters with high thermal stability. 5,5-Dimethylhexanoic acid is a critical raw material for synthesizing pentaerythritol tetraesters that are liquid at room temperature. Its higher boiling point (227.7°C) compared to hexanoic acid (205°C) and its controlled esterification rate are essential for achieving complete conversion to thermally stable, low-volatility lubricant base stocks. Substituting with 2,2-dimethylhexanoic acid or linear analogs would produce esters with inferior thermal-oxidative stability and higher volatility, leading to premature lubricant failure [1].

GMP Synthesis of Sortilin Modulator APIs for Neurodegenerative Disease

For a Contract Manufacturing Organization (CMO) producing a sortilin modulator API, the 2-amino-5,5-dimethylhexanoic acid derivative is the protected, patent-specified starting material. The patent explicitly claims this scaffold as the basis for achieving a blood-to-brain partition coefficient (Kp,uu) greater than 0.1. Any substitution, even with a structurally similar isomer like 3,5-dimethylhexanoic acid, would create a different compound not covered by the patent's composition-of-matter claims and, critically, is expected to fail the required Kp,uu threshold, derailing the entire drug development program [2].

Mechanistic Studies of Carnitine Acyltransferase Inhibition

A biochemical research laboratory investigating the role of carnitine palmitoyltransferase (CPT) in fatty acid metabolism disorders requires a specific inhibitor to probe the active site's charge requirements. 3-Hydroxy-5,5-dimethylhexanoic acid (HDH), derived from 5,5-dimethylhexanoic acid, is the only isosteric analog that can competitively inhibit CPT-II with a Ki of 2.8 mM. The corresponding 3-amino-5,5-dimethylhexanoic acid analog is a significantly weaker inhibitor (Ki = 20 mM). Use of the wrong starting acid would yield a tool compound with an order of magnitude less potency, rendering it useless for conclusive mechanistic studies [3].

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